(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
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Overview
Description
Dactylocyclines, novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- It has also facilitated the creation of new quinoline proton sponges, demonstrating its utility in heterocyclic chemistry (Dyablo et al., 2015).
Drug Development and Medical Applications
- The compound has been explored for its potential in developing serotonin-3 (5-HT3) receptor antagonists, which are significant in treating various medical conditions (Kuroita, Sakamori, & Kawakita, 2010).
- It played a role in the development of analogs with maximum dock scores for binding with polymerase and capsular polysaccharide biosynthesis proteins, suggesting its importance in drug discovery for treating infections like streptococcus pneumonia (Sankar & Suresh, 2014).
Pharmacology
- Studies have used this compound in the synthesis of novel antimicrobial agents containing dioxaphospholanes, highlighting its significance in pharmacology (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
- Research on cyanoacetamide in heterocyclic chemistry using this compound has led to the synthesis of benzothiophenes with antitumor and antioxidant activities (Bialy & Gouda, 2011).
Structural Analysis and Compound Transformation
- The compound has been instrumental in the study of stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, a significant process in peptide synthesis (Fernandez et al., 2010).
- Its use in palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for synthesizing heterocyclic derivatives, crucial for organic chemistry research (Bacchi et al., 2005).
Miscellaneous Applications
- The compound has been used in conductometric measurements, which are vital in studying drug absorption, transmission, and excretion in pharmaceutical sciences (ijrbat, 2014).
- It has contributed to the synthesis of nucleoside analogues from branched-chain pyranosides, demonstrating its versatility in synthetic organic chemistry (Kordian et al., 2006).
properties
CAS RN |
125622-13-1 |
---|---|
Product Name |
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
Molecular Formula |
C31H38ClN3O14 |
Molecular Weight |
712.1 |
IUPAC Name |
7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-8-methoxy-6-((5-methoxy-4,6-dimethyl-4-nitrotetrahydro-2H-pyran-2-yl)oxy)-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36,38-39,42-43H,9-10H2,1-7H3,(H2,33,41) |
InChI Key |
FFXHLAIZZWJZBW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)[N+](=O)[O-])OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dactylocycline B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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